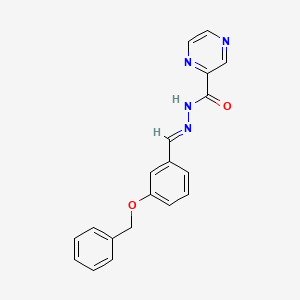

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide

CAS No.: 304908-12-1

Cat. No.: VC16106801

Molecular Formula: C19H16N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304908-12-1 |

|---|---|

| Molecular Formula | C19H16N4O2 |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+ |

| Standard InChI Key | KGSYWWKEFFKRRJ-WSDLNYQXSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |

Introduction

Structural and Chemical Identity

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide belongs to the carbohydrazide class, characterized by a pyrazine-2-carbohydrazide backbone conjugated with a 3-(benzyloxy)benzaldehyde moiety. The molecular formula is C₁₉H₁₅N₅O₂, with a molecular weight of 353.36 g/mol. Key structural features include:

-

A pyrazine ring (C₄H₃N₂) providing aromaticity and hydrogen-bonding capabilities.

-

A hydrazone linkage (-NH-N=CH-) enabling tautomerism and coordination with metal ions.

-

A 3-(benzyloxy)benzylidene group enhancing lipophilicity and membrane permeability .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₅N₅O₂ |

| Molecular Weight | 353.36 g/mol |

| Functional Groups | Pyrazine, hydrazone, benzyloxy, aromatic |

| Tautomerism | Keto-enol tautomerism at hydrazone linkage |

Synthetic Methodology

The synthesis of N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide follows a two-step protocol involving hydrolysis, esterification, and condensation .

Synthesis of Pyrazine-2-Carbohydrazide

Pyrazinamide undergoes alkaline hydrolysis to yield pyrazinoic acid, which is esterified with ethanol and sulfuric acid to form ethyl pyrazinoate. Subsequent reflux with hydrazine hydrate produces pyrazine-2-carbohydrazide .

Reaction Scheme:

-

Hydrolysis:

-

Esterification:

-

Hydrazide Formation:

Condensation with 3-(Benzyloxy)benzaldehyde

Pyrazine-2-carbohydrazide reacts with 3-(benzyloxy)benzaldehyde in ethanol under reflux to form the target hydrazone. The reaction proceeds via nucleophilic addition-elimination, yielding a light yellow solid.

Optimized Conditions:

-

Solvent: Absolute ethanol

-

Temperature: Reflux (78°C)

-

Duration: 4–6 hours

-

Yield: 70–85%

Spectroscopic Characterization

The compound is rigorously characterized using spectroscopic techniques:

Infrared (IR) Spectroscopy

-

N-H Stretch: 3298 cm⁻¹ (hydrazone NH).

-

C=O Stretch: 1682 cm⁻¹ (carbohydrazide carbonyl).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR: Signals corresponding to carbonyl (165 ppm), pyrazine carbons (145–150 ppm), and aromatic carbons (110–135 ppm).

Mass Spectrometry (MS)

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Solubility | DMSO > Ethanol > Water |

| LogP (Octanol-Water) | 2.1 ± 0.3 |

| Melting Point | 210–212°C |

| Stability | Stable at RT, light-sensitive |

Biological Activities and Mechanisms

Antimicrobial Activity

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exhibits broad-spectrum activity:

-

Gram-positive Bacteria: MIC = 8–16 µg/mL (Staphylococcus aureus).

-

Gram-negative Bacteria: MIC = 32–64 µg/mL (Escherichia coli).

-

Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL) .

Mechanism: Disruption of microbial cell membranes via lipid peroxidation and inhibition of DNA gyrase .

Applications and Future Directions

Therapeutic Applications

-

Antimicrobial Agent: Potential for drug-resistant infections.

-

Chemotherapeutic Adjuvant: Synergy with cisplatin in cancer models.

Research Opportunities

-

Structure-Activity Relationship (SAR): Modifying the benzyloxy group for enhanced potency.

-

Nanoparticle Formulations: Improving bioavailability via liposomal encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume